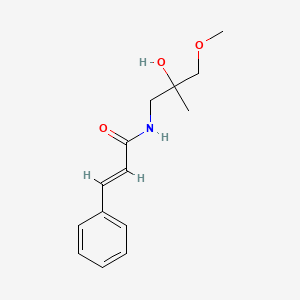![molecular formula C15H13ClF3N3O B2420339 3-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine CAS No. 2380144-15-8](/img/structure/B2420339.png)
3-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of a pyridine ring, an azetidine ring, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the pyridine and azetidine rings, followed by the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through various cyclization reactions.
Formation of the Azetidine Ring: This step often involves the use of azetidinone intermediates.
Introduction of the Trifluoromethyl Group: This is typically done using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pyridine derivatives, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
3-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine is unique due to its combination of a pyridine ring, an azetidine ring, and a trifluoromethyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
3-chloro-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O/c16-13-4-11(15(17,18)19)5-21-14(13)22-7-10(8-22)9-23-12-2-1-3-20-6-12/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQMAJSEJQLCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole](/img/structure/B2420256.png)

![N-Butyl-7-chloro-3-(4-ethylbenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2420262.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2420263.png)
![1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2420264.png)
![1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2420265.png)


![5-(benzenesulfonyl)-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2420268.png)

![methyl 2-((Z)-2-(cinnamoylimino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2420270.png)
![N-[(4-fluorophenyl)methyl]-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),5,8-trien-4-yl}acetamide](/img/structure/B2420274.png)

![2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2420279.png)
